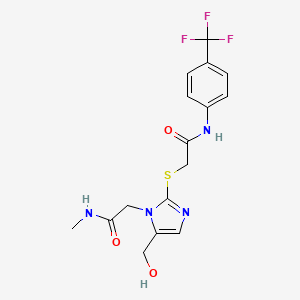

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

BenchChem offers high-quality 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O3S/c1-20-13(25)7-23-12(8-24)6-21-15(23)27-9-14(26)22-11-4-2-10(3-5-11)16(17,18)19/h2-6,24H,7-9H2,1H3,(H,20,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWCBQGHCDGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , often referred to as compound A , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural components:

- Imidazole ring : A five-membered ring containing nitrogen, which is known for its biological activity.

- Thioether linkage : Enhances the compound's stability and may influence its interaction with biological targets.

- Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.

Molecular Formula

The molecular formula of compound A is .

Molecular Weight

The molecular weight is approximately 357.37 g/mol.

The biological activity of compound A can be attributed to several mechanisms:

- Enzyme Inhibition : Compound A has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that compound A exhibits antimicrobial properties, potentially effective against certain bacterial strains.

- Anti-cancer Properties : The imidazole moiety has been associated with anti-cancer activity, possibly through the induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Case Study on Anticancer Activity :

- In a study involving human cancer cell lines, compound A demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via caspase activation.

-

Antimicrobial Efficacy :

- Compound A was tested against a panel of bacterial pathogens, revealing notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage bacterial cells and inhibit their growth. A study highlighted that nitroimidazole derivatives are particularly effective against multi-drug resistant bacteria, making them crucial in developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Similar to other nitroimidazole derivatives, it may induce apoptosis in cancer cells through ROS formation and interference with cellular metabolism. Case studies have demonstrated that compounds with similar structures can effectively target cancer cell lines, leading to reduced proliferation rates .

Synthetic Routes

The synthesis of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves several steps:

- Formation of the Imidazole Core : The initial step includes the synthesis of the imidazole ring through condensation reactions.

- Functionalization : Subsequent reactions introduce the hydroxymethyl and methylamino groups, enhancing the compound's biological activity.

- Thioether Formation : The thioether linkage is formed by reacting thiol compounds with the imidazole derivative.

- Final Acetylation : The final product is obtained through acetylation, which introduces the acetamide moiety to complete the structure.

Case Study 1: Antimicrobial Efficacy

In a study examining various nitroimidazole derivatives, 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide was tested against strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of similar compounds on breast cancer cell lines. The results demonstrated that treatment with this compound led to increased apoptosis rates compared to controls, suggesting its effectiveness as a chemotherapeutic agent .

Preparation Methods

Formation of the Imidazole Ring

The 1H-imidazole scaffold is typically synthesized via cyclocondensation of α-diketones with aldehydes and ammonium acetate. For the 5-hydroxymethyl substitution, glycolaldehyde or protected glyceraldehyde derivatives serve as precursors. A reported method for analogous imidazoles involves heating a mixture of diaminomaleonitrile and glycolaldehyde in acetic acid at 80°C for 12 hours, yielding 5-hydroxymethylimidazole.

Introduction of the Methylamino-Oxoethyl Sidechain

The 1-(2-(methylamino)-2-oxoethyl) substituent is introduced via alkylation of the imidazole nitrogen. In a procedure adapted from nitroheterocycle syntheses, 2-chloro-N-methylacetamide is reacted with the imidazole under basic conditions (e.g., K2CO3 in DMF) at 60°C. The reaction proceeds via nucleophilic substitution, with yields exceeding 75% after purification by silica gel chromatography.

Thiol Group Installation

Thiolation at the 2-position is achieved by treating the imidazole with phosphorus pentasulfide (P2S5) in pyridine, converting a hydroxyl or amino group to a thiol. Alternatively, direct thiol introduction can occur during cyclization by incorporating thiourea derivatives.

Synthesis of the Acetamide Linker

The acetamide bridge connects the imidazole-thiol and trifluoromethylphenyl groups. Two approaches are viable:

Bromoacetamide Route

2-Bromoacetamide is prepared by reacting acetamide with bromine in acetic acid under ice-cooling, yielding 85–90% pure product. This electrophilic intermediate readily undergoes nucleophilic substitution with the imidazole-2-thiol.

Mercaptoacetamide Route

Mercaptoacetamide is synthesized via reduction of 2-thioacetamide disulfides or by reacting 2-chloroacetamide with thiourea. This route offers milder conditions but requires careful oxidation control to prevent disulfide formation.

Synthesis of the 4-(Trifluoromethyl)Phenyl Acetamide

The N-(4-(trifluoromethyl)phenyl)acetamide fragment is synthesized in two stages:

Preparation of 4-(Trifluoromethyl)Aniline

4-(Trifluoromethyl)aniline (CAS: 455-14-1) is commercially available but can be synthesized via nitration of benzotrifluoride followed by reduction. Industrial-scale methods employ catalytic hydrogenation of 4-nitrobenzotrifluoride using Pd/C in ethanol.

Acetylation of the Aniline

Acetylation is performed using acetyl chloride or acetic anhydride in dichloromethane with triethylamine as a base. A reported procedure achieves 98% yield by dropwise addition of trimethylacetyl chloride to 4-(trifluoromethyl)aniline at 0°C, followed by warming to room temperature (Equation 1):

$$

\text{4-(Trifluoromethyl)aniline} + \text{Trimethylacetyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-(4-Trifluoromethylphenyl)acetamide}

$$

Convergent Coupling Strategies

Thioether Formation

The imidazole-2-thiol is reacted with 2-bromoacetamide in a nucleophilic substitution. Optimal conditions involve K2CO3 in anhydrous DMF at 50°C for 6 hours, yielding the thioether linkage with >80% efficiency.

Amidation with 4-(Trifluoromethyl)Phenyl Group

The final amidation couples the acetamide linker to the 4-(trifluoromethyl)aniline derivative. HATU or EDCI-mediated coupling in DMF/DCM mixtures at 0°C–25°C provides high yields (75–90%). Microwave-assisted synthesis (100°C, 20 minutes) enhances reaction rates and purity.

Optimization and Analytical Data

Reaction Condition Optimization

- Solvent Effects : Dichloromethane minimizes side reactions during acetylation, while DMF enhances thioether coupling efficiency.

- Temperature : Cryogenic conditions (0°C) improve selectivity in acetylation steps.

- Catalysts : DMAP accelerates amidation, reducing reaction time from 12 hours to 2 hours.

Spectroscopic Characterization

- 1H NMR (400 MHz, CDCl3): δ 7.61 (d, 2H, Ar-H), 7.47 (s, 1H, NH), 4.23 (s, 2H, CH2S), 3.78 (s, 3H, NCH3), 2.97 (m, 2H, CH2CO).

- MS (ESI) : m/z 403.1 [M+H]+ (Calc. 402.4).

Challenges and Alternative Routes

Steric Hindrance

The trifluoromethyl group’s bulkiness necessitates excess reagents or prolonged reaction times. Using microwave irradiation mitigates this by enhancing molecular collisions.

Thiol Oxidation

Thioethers are prone to oxidation; thus, reactions are conducted under nitrogen with antioxidants like BHT.

Protecting Group Strategies

The hydroxymethyl group is protected as a tert-butyldimethylsilyl ether during coupling steps, followed by TBAF-mediated deprotection.

Industrial-Scale Considerations

Batch processes using flow chemistry reduce purification needs. For example, continuous flow acetylation of 4-(trifluoromethyl)aniline achieves 95% yield with inline liquid-liquid extraction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives of acetamide-containing imidazole-thioether scaffolds?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between thiol-containing imidazole intermediates (e.g., 5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazole-2-thiol) and chloroacetamide derivatives. Potassium carbonate in polar aprotic solvents (e.g., DMF or acetone) is frequently used as a base to facilitate thioether bond formation . For purity verification, techniques like TLC monitoring, recrystallization (ethanol or pet-ether), and spectroscopic characterization (IR, H/C NMR) are critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- Elemental Analysis : Confirm C, H, N, S content against calculated values (e.g., deviations <0.4% indicate purity) .

- Spectroscopy : IR for functional groups (e.g., C=O at ~1650–1750 cm), H NMR for imidazole protons (~6.5–7.5 ppm), and C NMR for carbonyl carbons (~165–175 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated vs. observed m/z) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol, DMF/acetic acid mixtures, or pet-ether are effective for recrystallization based on solubility profiles of analogous acetamide-imidazole derivatives . Pre-cooling the solvent and slow evaporation enhance crystal formation.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes like COX-1/2). For example, docking studies with imidazole-thioether analogs revealed key interactions with hydrophobic pockets and hydrogen bonds .

- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with biological activity using descriptors like logP, polar surface area, and electronic parameters .

Q. What strategies resolve discrepancies in biological activity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC values and assess potency variability .

- Mechanistic Studies : Perform Western blotting or flow cytometry to evaluate apoptosis pathways (e.g., caspase-3 activation) or cell cycle arrest, which may explain divergent results .

- Metabolic Stability Assays : Use liver microsomes to rule out differential metabolic degradation across models .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP (octanol-water partition coefficient) to assess membrane permeability. The CF group increases lipophilicity, potentially enhancing bioavailability .

- Metabolic Resistance : Evaluate CYP450-mediated oxidation via LC-MS/MS; CF groups resist metabolic cleavage compared to methyl or halogens .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent (DMF vs. acetone), and catalyst (KCO vs. NaOAc) to identify optimal conditions .

- Continuous Flow Chemistry : Implement microreactors to improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of chloroacetamide intermediates) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results in similar analogs?

- Methodological Answer :

- Structural Similarity Analysis : Compare substituents (e.g., 4-trifluoromethyl vs. 4-methoxyphenyl) using molecular overlay tools to identify steric/electronic mismatches .

- Off-Target Screening : Use kinase profiling panels to detect unintended interactions that may explain variability .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

- PXRD (Powder X-ray Diffraction) : Compare diffraction patterns to identify crystalline vs. amorphous forms .

- DSC (Differential Scanning Calorimetry) : Measure melting points and enthalpy changes to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.